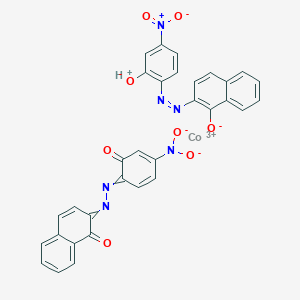
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) is a coordination compound that has been extensively studied for its potential applications in various fields such as chemistry, biology, and materials science. This compound is commonly referred to as Co(II) complex and is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Co(II) complex involves the coordination of the Co(II) ion with the ligands, which results in the formation of a stable complex. The complex then acts as a catalyst by providing an alternative pathway for the reaction to take place, lowering the activation energy required for the reaction to occur.
生化学的および生理学的効果
Co(II) complex has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Co(II) complex has been shown to have antibacterial and antifungal properties, which can help prevent the growth of harmful microorganisms.
実験室実験の利点と制限
One of the main advantages of Co(II) complex is its excellent catalytic activity, which makes it an ideal catalyst for various chemical reactions. However, the compound is also known to be highly toxic, and care must be taken when handling it in the laboratory. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for the study of Co(II) complex. One area of research is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of research is the exploration of the compound's potential applications in medicine, including its use as an anticancer agent. Additionally, the compound's potential applications in materials science, including its use in the development of new materials for electronic and optical devices, are also areas of interest for future research.
In conclusion, Co(II) complex is a unique and versatile compound that has potential applications in various fields such as chemistry, biology, and materials science. Its excellent catalytic activity and range of biochemical and physiological effects make it an attractive target for future research. However, its toxicity and cost can limit its use in certain applications, and care must be taken when handling it in the laboratory. Overall, the study of Co(II) complex has the potential to lead to new discoveries and innovations in a wide range of fields.
合成法
The synthesis of Co(II) complex involves the reaction of 2-hydroxy-4-nitrobenzenediazonium chloride with 2-naphthol in the presence of Co(II) ion. The reaction takes place under basic conditions, and the resulting product is a bright red powder that is soluble in water and other polar solvents.
科学的研究の応用
Co(II) complex has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and materials science. The compound has been shown to exhibit excellent catalytic activity in various chemical reactions, including oxidation, reduction, and coupling reactions. It has also been used as a precursor for the synthesis of other coordination compounds and materials.
特性
CAS番号 |
15525-22-1 |
|---|---|
製品名 |
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) |
分子式 |
C32H19CoN6O8 |
分子量 |
674.5 g/mol |
IUPAC名 |
cobalt(3+);2-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-1-one;hydron;2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-15-9-11(19(22)23)6-8-13(15)17-18-14-7-5-10-3-1-2-4-12(10)16(14)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
InChIキー |
FFZRIEBZVKXFBO-UHFFFAOYSA-M |
SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
正規SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
同義語 |
C.I. Solvent Violet 1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



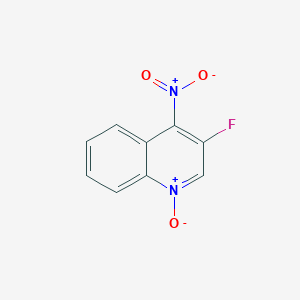
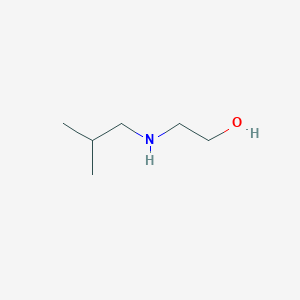
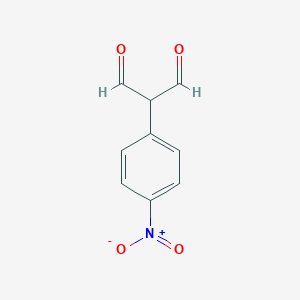
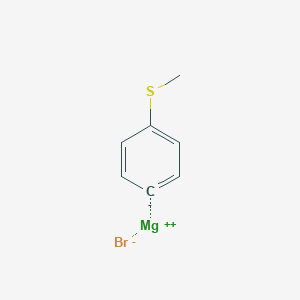
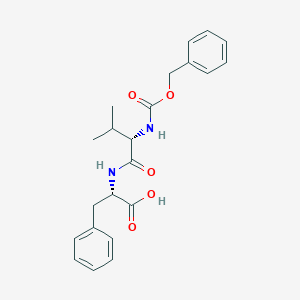
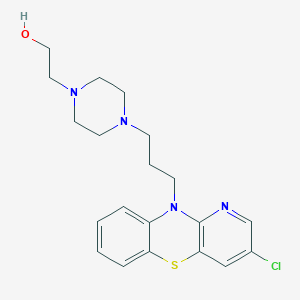
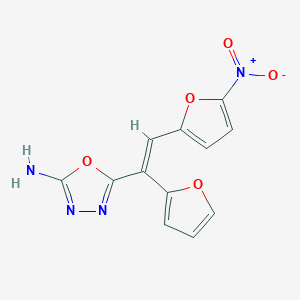
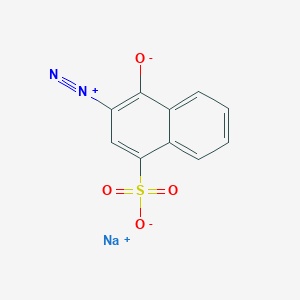
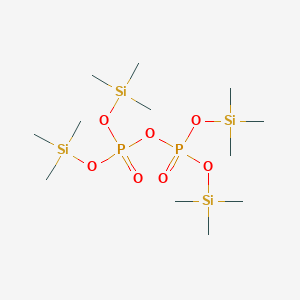
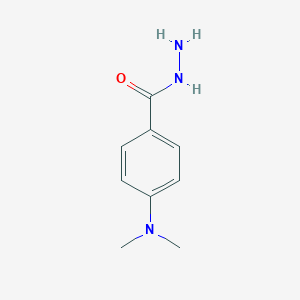
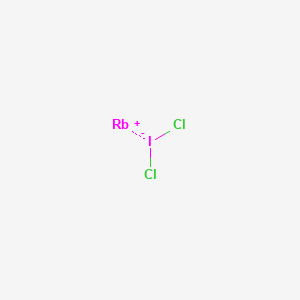
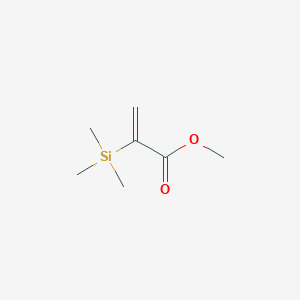
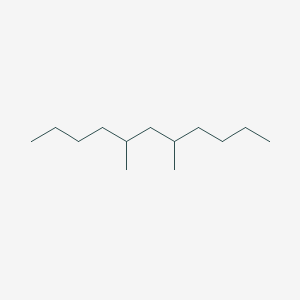
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)